1-(2-Aminopropanoyl)piperidine-2-carboxamide
Overview
Description
1-(2-Aminopropanoyl)piperidine-2-carboxamide is a compound that features a piperidine ring substituted with an aminopropanoyl group and a carboxamide group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(2-Aminopropanoyl)piperidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-aminopropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as carbodiimide to facilitate the formation of the amide bond.
Industrial Production: In an industrial setting, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Aminopropanoyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-(2-Aminopropanoyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropanoyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in metabolic pathways or receptors on cell surfaces .
Comparison with Similar Compounds
1-(2-Aminopropanoyl)piperidine-2-carboxamide can be compared with other piperidine derivatives:
Similar Compounds: Examples include 2-amino-4-(1-piperidine) pyridine derivatives and piperidine-2-carboxamide.
Uniqueness: The presence of both an aminopropanoyl group and a carboxamide group in the same molecule makes it unique.
Biological Activity
1-(2-Aminopropanoyl)piperidine-2-carboxamide, identified by the CAS number 1509910-56-8, is a compound featuring a piperidine ring with an aminopropanoyl group and a carboxamide group. This structure positions it as a significant candidate in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The chemical formula for this compound is . The compound's unique structure allows it to interact with various biological targets, making it a focus of ongoing research.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1509910-56-8 |
Molecular Formula | C9H17N3O2 |
Molecular Weight | 185.25 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit enzymes involved in various metabolic pathways, which can lead to significant biological effects such as apoptosis in cancer cells.
Anticancer Properties
Studies have shown that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activity. For example, in vitro evaluations have demonstrated its potential to induce apoptosis in human liver cancer cell lines such as HepG2. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Case Study: Anticancer Activity
In a comparative study involving various piperidine derivatives, one derivative exhibited an IC50 value of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells, highlighting the compound's potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi. This aspect is particularly relevant given the increasing concern over antibiotic resistance.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
This compound | Anticancer (HepG2) | 11.3 |
Piperidine derivative X | Anticancer (HepG2) | 15.0 |
Piperidine derivative Y | Antimicrobial | Not specified |
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of more complex therapeutic agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity.
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound, particularly in developing multitarget drugs for cancer treatment. The ability to inhibit multiple kinases involved in cancer proliferation presents a promising avenue for drug development.
Properties
IUPAC Name |
1-(2-aminopropanoyl)piperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-5-3-2-4-7(12)8(11)13/h6-7H,2-5,10H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVKFFTUHIETLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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